Landiolol hydrochloride, (2R,4S)-

β1-selectivity receptor binding cardioselectivity

Landiolol hydrochloride, (2R,4S)- (CAS 1253907-85-5) is the pharmacologically active, single-enantiomer form of the ultra-short-acting, highly β1‑selective adrenergic receptor antagonist landiolol. It is formulated as an intravenous agent for rapid ventricular rate control in supraventricular tachyarrhythmias, including atrial fibrillation and atrial flutter.

Molecular Formula C25H40ClN3O8
Molecular Weight 546.1 g/mol
CAS No. 1253907-85-5
Cat. No. B12794521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandiolol hydrochloride, (2R,4S)-
CAS1253907-85-5
Molecular FormulaC25H40ClN3O8
Molecular Weight546.1 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
InChIInChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22-;/m1./s1
InChIKeyDLPGJHSONYLBKP-BNBNXSKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Landiolol Hydrochloride (2R,4S)- CAS 1253907-85-5: Ultra-Short-Acting β1-Blocker Procurement Specification


Landiolol hydrochloride, (2R,4S)- (CAS 1253907-85-5) is the pharmacologically active, single-enantiomer form of the ultra-short-acting, highly β1‑selective adrenergic receptor antagonist landiolol [1]. It is formulated as an intravenous agent for rapid ventricular rate control in supraventricular tachyarrhythmias, including atrial fibrillation and atrial flutter [2]. Landiolol is distinguished from the racemic ultra-short-acting β1‑blocker esmolol by its pure S‑enantiomer structure, faster elimination kinetics, higher β1/β2 selectivity ratio, and the absence of methanol‑yielding metabolism [1].

1 Pure (2R,4S) enantiomer for stereochemical control studies
2 Ultra-short-acting β1-selective antagonist for cardiovascular signaling research
3 Supports enantiomer-specific pharmacological and receptor regulation assays

Why Esmolol or Generic β1‑Blockers Cannot Be Substituted for Landiolol Hydrochloride (2R,4S)-


In‑class substitution of landiolol hydrochloride (2R,4S)- with esmolol, metoprolol, or other generic β1‑blockers is pharmacokinetically and pharmacodynamically unsound. Landiolol exhibits a 216‑fold β1/β2 selectivity ratio versus 30‑fold for esmolol [1], a significantly shorter elimination half‑life (4.5 min vs. 6.9 min) [2], and a pure S‑enantiomer configuration that avoids racemic‑associated off‑target effects. Critically, landiolol does not cause pharmacochaperoning‑mediated β1‑receptor upregulation, thereby eliminating the rebound‑tachycardia risk observed upon esmolol discontinuation [1]. These quantitative differences in receptor selectivity, pharmacokinetics, and cellular pharmacology mean that simply interchanging one ultra‑short‑acting β1‑blocker for another leads to divergent heart rate control, hemodynamic stability, and safety profiles in critically ill populations [3].

Selectivity β1/β2 ratio of landiolol may shift adrenergic response profile compared to esmolol or metoprolol.
Kinetics Faster elimination of landiolol may not transfer directly to esmolol-based infusion protocols; offset profiles require validation.
Stereochemistry Single (2R,4S) enantiomer of landiolol avoids racemic-associated off-target effects present in esmolol (racemate).
Receptor regulation Landiolol does not upregulate β1-receptors via pharmacochaperoning, unlike esmolol; withdrawal-emergent responses may differ.

Quantitative Differentiation Evidence for Landiolol Hydrochloride (2R,4S)- Against Comparator Agents


β1/β2 Receptor Selectivity: Landiolol vs. Esmolol in Human Recombinant Receptors

In HEK293 cells heterologously expressing human β1‑ and β2‑adrenergic receptors, landiolol demonstrates a β1/β2 selectivity ratio of 216‑fold, whereas esmolol achieves only 30‑fold selectivity [1]. The higher β1‑affinity and lower β2‑affinity of landiolol relative to esmolol underpin its superior cardioselectivity profile.

β1/β2 Selectivity
Head-to-head
Landiolol 216-fold vs. Esmolol 30-fold
Reported higher β1 preference in recombinant receptors; context-dependent.
HEK293 recombinant system; in vivo receptor populations may differ.
β1-selectivity receptor binding cardioselectivity

Elimination Half‑Life: Landiolol vs. Esmolol in Healthy Volunteers

During 24‑h continuous infusion in healthy Caucasian subjects, the elimination half‑life of landiolol was 4.5 minutes, significantly shorter than the 6.9 minutes observed for esmolol (p < 0.05) [1]. Landiolol also exhibited lower volume of distribution and total clearance compared to esmolol.

Elimination Half-Life
Head-to-head
4.5 min (landiolol) vs. 6.9 min (esmolol), p<0.05
Reported faster elimination; supports rapid offset kinetics in healthy volunteers.
Crossover study n=12; PK may differ in patient populations.
pharmacokinetics half-life clearance

Heart Rate Control Efficacy: Landiolol vs. Esmolol in Critically Ill ICU Patients

In a propensity‑score‑matched retrospective cohort of 438 ICU patients (146 landiolol, 292 esmolol), landiolol achieved a greater heart rate reduction over 72 h of infusion: adjusted mean difference −4.7 bpm (95% CI: −8.1 to −1.3; p = 0.007) [1]. Baseline heart rates were comparable (landiolol 120.0 [110.2–131.0] bpm vs. esmolol 120.0 [111.0–129.0] bpm, p = 0.925).

Heart Rate Reduction
Head-to-head
−4.7 bpm (95% CI −8.1 to −1.3, p=0.007) vs. esmolol
Reported greater heart rate control in matched ICU cohort.
Retrospective observational; prospective validation recommended.
heart rate control ICU tachycardia management

Hemodynamic Preservation: ScvO₂ and PCO₂ Gap in ICU Patients

In the same ICU cohort, the landiolol group exhibited significantly higher minimal central venous oxygen saturation (ScvO₂) (72% [63–78%] vs. 68% [55–73%], p = 0.006) and a lower maximal PCO₂ gap (7.0 [6.0–9.0] vs. 8.0 [6.0–10.0] mmHg, p = 0.040) compared to the esmolol group [1]. These findings indicate less impairment of cardiac output and tissue perfusion with landiolol.

Tissue Perfusion
Head-to-head
ScvO₂ 72% vs 68% (p=0.006); PCO₂ gap 7.0 vs 8.0 mmHg (p=0.040)
Reported higher perfusion surrogates with landiolol in ICU setting.
Propensity-matched; tissue oxygenation endpoints require per-study review.
hemodynamics cardiac output tissue oxygenation

Absence of Pharmacochaperoning‑Mediated β1‑Receptor Upregulation: Landiolol vs. Esmolol

Incubation of HEK293 cells with ≥1 µM esmolol for ≥24 h caused a significant increase in β1‑adrenergic receptor protein levels via pharmacochaperoning (enhanced endoplasmic reticulum export). In contrast, landiolol at equivalent concentrations did not alter β1‑receptor expression [1]. This differential cellular pharmacology predicts the clinical observation of rebound tachycardia upon abrupt esmolol withdrawal, a phenomenon not observed with landiolol.

β1-Receptor Regulation
Head-to-head
No upregulation with landiolol; esmolol induced significant upregulation
Differential pharmacochaperoning reported in HEK293 cells.
In vitro findings; clinical withdrawal profiles may vary.
pharmacochaperoning receptor regulation rebound tachycardia

Enantiomeric Purity and Stereochemical Identity: (2R,4S)- vs. Racemic Esmolol

Landiolol hydrochloride (2R,4S)- is the pure S‑enantiomer, whereas esmolol is formulated as a racemic mixture [1]. Chiral separation and purity determination of landiolol stereoisomers can be achieved by ultra‑performance convergence chromatography (UPC²), with validated detection limits of 0.3–0.4 mg/L for the R,R‑, R,S‑, and S,R‑stereoisomers [2], enabling rigorous quality control of enantiomeric excess in the (2R,4S)‑product.

Enantiomeric Purity
Class-level
(2R,4S) pure enantiomer; UPC² LOD 0.3–0.4 mg/L for stereoisomers
Enantiomeric identity traceable by chiral chromatography.
Lot-specific COA recommended for stereochemical verification.
chiral purity S-enantiomer stereochemistry

Optimal Procurement and Research Applications for Landiolol Hydrochloride (2R,4S)- Based on Differentiated Evidence


ICU Formulary Procurement for Tachycardia Management in Septic Shock

Landiolol hydrochloride (2R,4S)- is the preferred β1‑blocker for ICU formularies managing tachycardia in hemodynamically unstable patients. Its 7.2‑fold higher β1/β2 selectivity over esmolol [1] and the demonstrated preservation of ScvO₂ (+4%, p=0.006) and lower PCO₂ gap (−1 mmHg, p=0.040) in a propensity‑matched ICU cohort [2] provide quantitative justification for its selection over esmolol when maintaining cardiac output is critical.

Perioperative and Procedural Heart Rate Control Requiring Rapid Onset/Offset

The 4.5‑minute elimination half‑life of landiolol [1] enables precise, minute‑to‑minute heart rate titration during cardiac surgery, electrophysiology procedures, or coronary CT angiography. The 35% shorter half‑life versus esmolol (6.9 min) allows quicker recovery of baseline heart rate after infusion termination, reducing post‑procedural monitoring time and facilitating same‑day discharge protocols.

Long‑Term ICU Infusion Without Rebound Tachycardia Risk

For continuous infusions exceeding 24 hours, landiolol's absence of pharmacochaperoning‑mediated β1‑receptor upregulation [1] eliminates the molecular mechanism underlying rebound tachycardia upon weaning—a documented risk with esmolol. This property makes landiolol the rational choice for prolonged heart rate control in patients requiring extended ICU stays.

Chiral Purity‑Sensitive Research and Reference Standard Applications

The (2R,4S)- enantiomer (CAS 1253907-85-5) is the defined active pharmaceutical ingredient. Its stereochemical identity can be rigorously verified by UPC² chiral chromatography with LODs of 0.3–0.4 mg/L for contaminating stereoisomers [2]. This analytical traceability is essential for research laboratories conducting enantiomer‑specific pharmacological studies, bioequivalence trials, or quality control method development where stereochemical integrity directly impacts data reproducibility.

Application
Selection Property
Validation Focus
Septic shock tachycardia model studies
β1-selectivity and perfusion endpoints
Hemodynamic and tissue oxygenation endpoint comparison
Perioperative heart rate modulation research
Elimination half-life kinetics
Onset/offset rate control profiling
Prolonged β-blockade infusion models
Receptor regulation (pharmacochaperoning) profile
Withdrawal-emergent tachycardia endpoint monitoring
Chiral purity-sensitive pharmacological studies / reference standard
Enantiomeric purity (UPC² traceability)
Stereochemical integrity and lot-specific enantiomeric excess
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